5-Bromo-4-formyl-2-methoxyphenyl benzoate
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Overview
Description
5-Bromo-4-formyl-2-methoxyphenyl benzoate is a synthetic organic compound with the molecular formula C15H11BrO4 and a molecular weight of 335.15 g/mol This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formyl-2-methoxyphenyl benzoate typically involves the following steps:
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formyl chloride.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the phenyl benzoate structure, which can be achieved using benzoic acid and an appropriate esterification reagent such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-formyl-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOMe, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: 5-Bromo-4-carboxy-2-methoxyphenyl benzoate
Reduction: 5-Bromo-4-hydroxymethyl-2-methoxyphenyl benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-formyl-2-methoxyphenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-4-formyl-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Acetoxy-2-bromo-5-methoxybenzaldehyde: Similar structure with an acetoxy group and a benzaldehyde moiety.
Uniqueness
The presence of both a formyl and a methoxy group on the phenyl ring, along with the benzoate ester, makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
(5-bromo-4-formyl-2-methoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-19-13-7-11(9-17)12(16)8-14(13)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPZIFKHUTALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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